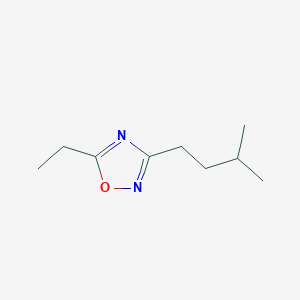
Methyl 2-bromo-4-fluoro-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-4-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 2-bromo-4-fluoro-3-methylbenzyl alcohol.
Oxidation: The major product is 2-bromo-4-fluoro-3-methylbenzoic acid.
Applications De Recherche Scientifique
Methyl 2-bromo-4-fluoro-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-4-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-2-fluoro-3-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-bromo-3-fluoro-4-methylbenzoate: Another isomer with a different arrangement of substituents.
Uniqueness
Methyl 2-bromo-4-fluoro-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H8BrFO2 |
|---|---|
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
methyl 2-bromo-4-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,1-2H3 |
Clé InChI |
DXEQNBJSNSYDOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Br)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)


![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)



![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)

![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)

